molecular formula C29H28BrNO5 B11683535 Cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11683535
M. Wt: 550.4 g/mol
InChI Key: PTZOLHBIXMMYEV-UHFFFAOYSA-N
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Description

Cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a cyclopentyl group, a brominated benzodioxole moiety, and a hexahydroquinoline core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The key steps include:

    Formation of the benzodioxole moiety: This can be achieved through the bromination of 1,3-benzodioxole.

    Synthesis of the hexahydroquinoline core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling reactions: The final step involves coupling the cyclopentyl group with the hexahydroquinoline core, often using esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The bromine atom in the benzodioxole moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate .
  • Cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate .

Uniqueness

Cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Biological Activity

Cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound has the molecular formula C29H28BrNO5C_{29}H_{28}BrNO_5 and a molecular weight of approximately 550.4 g/mol. Its structure includes a cyclopentyl group, a brominated benzodioxole moiety, and a hexahydroquinoline core. The unique arrangement of functional groups suggests diverse reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

The compound has also been studied for its anticancer properties. In particular, it has demonstrated efficacy against several cancer cell lines. For instance:

  • Cell Line Studies : In studies involving human cancer cell lines such as MV4-11 (acute biphenotypic leukemia) and MOLM13 (acute monocytic leukemia), the compound exhibited significant growth inhibition at concentrations ranging from 0.3 to 1.2 µM. This inhibition was linked to the down-regulation of key signaling pathways involved in cell proliferation and survival .

The biological activity of this compound is thought to involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation or survival.
  • Receptor Modulation : It could modulate receptor activities associated with growth factor signaling pathways.

Study 1: Anticancer Screening

In a study conducted by Fayad et al., a library of compounds was screened for anticancer activity using multicellular spheroids as models. This compound showed promising results in reducing spheroid viability compared to control groups .

Study 2: Mechanistic Insights

A mechanistic study revealed that the compound's anticancer effects were associated with G0/G1 phase arrest in the cell cycle of treated cells. This was confirmed through flow cytometry analysis which indicated significant alterations in cell cycle distribution following treatment .

Comparative Analysis with Similar Compounds

To understand the uniqueness of Cyclopentyl 4-(6-bromo...) in comparison to structurally similar compounds, the following table summarizes key features:

Compound NameMolecular FormulaUnique Features
Cyclopentyl 4-(3-bromo-5-hydroxyphenyl)-2-methyl...C30H31BrClNO5Contains ethoxy and hydroxy groups
Cyclopentyl 4-(2-chlorophenyl)-2-methyl...C29H28ClNO5Chlorine substitution instead of bromine
Cyclohexyl 4-(6-bromo...)C29H28BrNO5Variation in cyclic structure

The distinct combination of functional groups in Cyclopentyl 4-(6-bromo...) may confer unique biological activities compared to these similar compounds.

Properties

Molecular Formula

C29H28BrNO5

Molecular Weight

550.4 g/mol

IUPAC Name

cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C29H28BrNO5/c1-16-26(29(33)36-19-9-5-6-10-19)27(20-13-24-25(14-21(20)30)35-15-34-24)28-22(31-16)11-18(12-23(28)32)17-7-3-2-4-8-17/h2-4,7-8,13-14,18-19,27,31H,5-6,9-12,15H2,1H3

InChI Key

PTZOLHBIXMMYEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC5=C(C=C4Br)OCO5)C(=O)OC6CCCC6

Origin of Product

United States

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